molecular formula C9H10N4O4 B14013932 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol CAS No. 80479-67-0

3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol

Cat. No.: B14013932
CAS No.: 80479-67-0
M. Wt: 238.20 g/mol
InChI Key: PPSSNHZHUKBNTD-UHFFFAOYSA-N
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Description

3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzotriazole ring substituted with a nitro group at the 5-position and a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol typically involves the reaction of 5-nitrobenzotriazole with propane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrobenzotriazole derivatives, while reduction can produce amine-substituted benzotriazoles .

Scientific Research Applications

3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group and benzotriazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the nitro group and propane-1,2-diol moiety.

    5-Nitrobenzotriazole: Similar to 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol but without the propane-1,2-diol moiety.

    Propane-1,2-diol: A simple diol that forms part of the structure of this compound.

Uniqueness

This compound is unique due to the combination of the benzotriazole ring, nitro group, and propane-1,2-diol moiety. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

80479-67-0

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

3-(5-nitrobenzotriazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C9H10N4O4/c14-5-7(15)4-12-9-2-1-6(13(16)17)3-8(9)10-11-12/h1-3,7,14-15H,4-5H2

InChI Key

PPSSNHZHUKBNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NN2CC(CO)O

Origin of Product

United States

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